molecular formula C24H26N4O3 B11269309 N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11269309
M. Wt: 418.5 g/mol
InChI Key: QVEBIWANXRUBHC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution or coupling reactions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through electrophilic aromatic substitution or similar reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-1-(4-pyridyl)piperidine-4-carboxamide
  • N-(3,4-dimethoxyphenyl)-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of the dimethoxyphenyl and phenylpyrimidinyl groups. These features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-30-21-9-8-19(14-22(21)31-2)27-24(29)18-10-12-28(13-11-18)23-15-20(25-16-26-23)17-6-4-3-5-7-17/h3-9,14-16,18H,10-13H2,1-2H3,(H,27,29)

InChI Key

QVEBIWANXRUBHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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